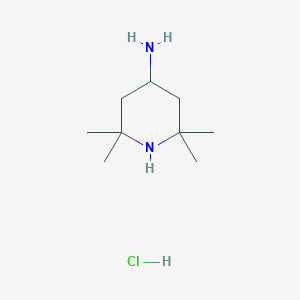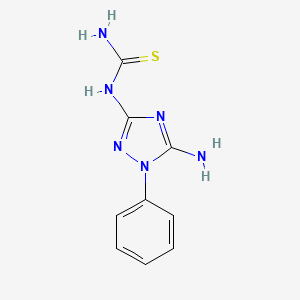
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in pharmaceuticals, organic synthesis, and materials science due to their stability and biological activity . This compound, in particular, has garnered attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea typically involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole with thiourea under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . Additionally, the compound can interact with cellular pathways, leading to various biological effects such as apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Similar to 1,2,3-triazole but with different substitution patterns, leading to unique properties and applications.
Tetrazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals and materials science.
Uniqueness
N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
83584-26-3 |
|---|---|
Molecular Formula |
C9H10N6S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(5-amino-1-phenyl-1,2,4-triazol-3-yl)thiourea |
InChI |
InChI=1S/C9H10N6S/c10-7-12-9(13-8(11)16)14-15(7)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,16) |
InChI Key |
JZKKDNQNDHHDIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


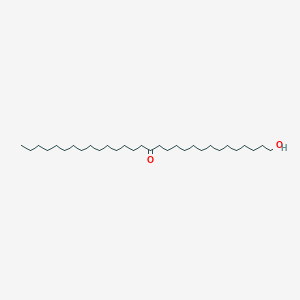

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
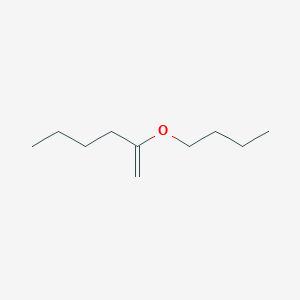
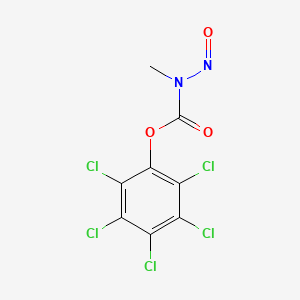
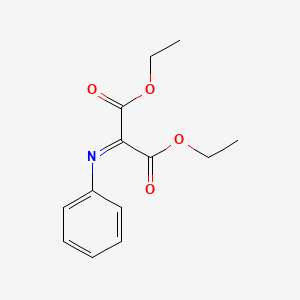
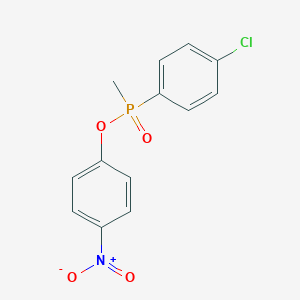
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
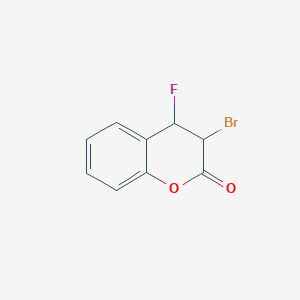
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

